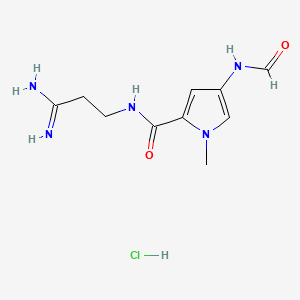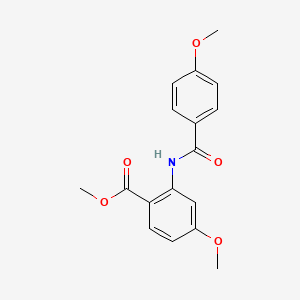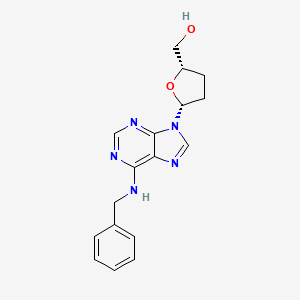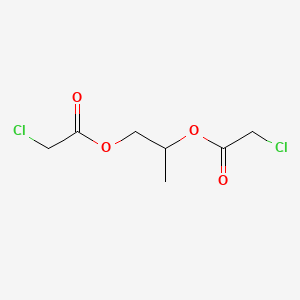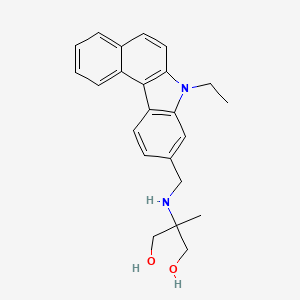
1,3-Propanediol, 2-(((7-ethyl-7H-benzo(c)carbazol-9-yl)methyl)amino)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- is a complex organic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes a benzo©carbazole moiety linked to a propanediol backbone The presence of the ethyl and methyl groups further adds to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo©carbazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo©carbazole structure.
Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Attachment of the propanediol backbone: This step involves the reaction of the benzo©carbazole derivative with 1,3-propanediol under dehydrating conditions to form the desired product.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Modulation of gene expression: The compound may influence the expression of specific genes, resulting in changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Propanediol, 2-(((7-methyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl-
- 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-ethyl-
- 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-propyl-
Uniqueness
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- is unique due to its specific structural features, such as the presence of both ethyl and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, stability, and interactions with molecular targets.
Propiedades
Número CAS |
129026-46-6 |
|---|---|
Fórmula molecular |
C23H26N2O2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-[(7-ethylbenzo[g]carbazol-9-yl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C23H26N2O2/c1-3-25-20-11-9-17-6-4-5-7-18(17)22(20)19-10-8-16(12-21(19)25)13-24-23(2,14-26)15-27/h4-12,24,26-27H,3,13-15H2,1-2H3 |
Clave InChI |
CSAFMNSKQGIHSI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C3=C1C=C(C=C3)CNC(C)(CO)CO)C4=CC=CC=C4C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)

![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
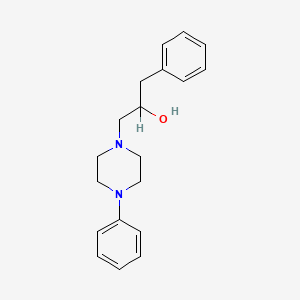
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
